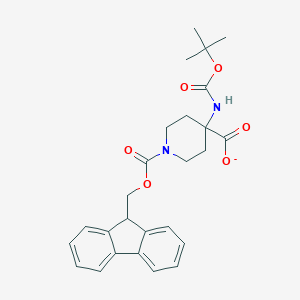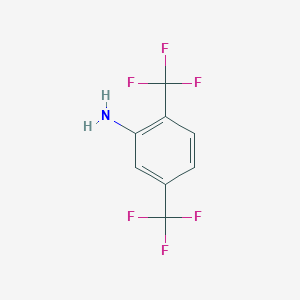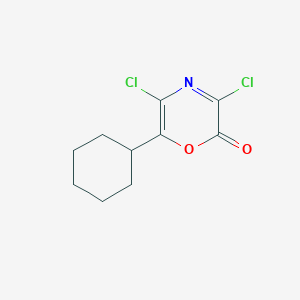
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one, commonly known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used for decades to treat tuberculosis. However, in recent years, DCS has gained attention for its potential use in treating psychiatric disorders, particularly anxiety disorders.
Mechanism of Action
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By binding to the NMDA receptor, this compound enhances the effects of exposure therapy by facilitating the extinction of fear memories. This mechanism of action has been demonstrated in both animal and human studies.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to increase the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory processes. Physiologically, this compound has been shown to increase heart rate and blood pressure, although these effects are generally mild and transient.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in lab experiments is its well-established synthesis method and safety profile. This compound has been used for decades in the treatment of tuberculosis and has a known safety profile. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has been shown to have addictive properties in animal studies, and caution should be exercised when using it in human studies.
Future Directions
There are several future directions for the use of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in psychiatric research. One direction is to explore its potential use in other psychiatric disorders, such as OCD and depression. Another direction is to explore its potential use in combination with other therapies, such as cognitive-behavioral therapy (CBT). Additionally, future research should focus on optimizing the dosing and timing of this compound administration to maximize its therapeutic effects. Finally, more research is needed to better understand the long-term effects of this compound on the brain and behavior.
Synthesis Methods
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one is synthesized by the reaction of cyclohexylamine with oxalyl chloride, followed by the reaction of the resulting cyclohexylamide with sodium cyanate and then with chlorine gas. The final product is obtained by recrystallization from ethanol. This synthesis method has been used for decades and is well-established in the scientific community.
Scientific Research Applications
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been studied extensively for its potential use in treating anxiety disorders, specifically social anxiety disorder (SAD) and post-traumatic stress disorder (PTSD). Research has shown that this compound can enhance the effects of exposure therapy, a form of therapy that involves gradually exposing patients to their fears in a controlled environment. This compound has also been studied for its potential use in treating other psychiatric disorders, such as obsessive-compulsive disorder (OCD) and depression.
properties
CAS RN |
125849-99-2 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.1 g/mol |
IUPAC Name |
3,5-dichloro-6-cyclohexyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h6H,1-5H2 |
InChI Key |
MZNMYIBTDRKGFC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-cyclohexyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



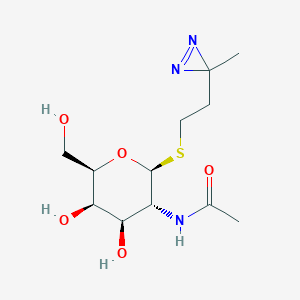
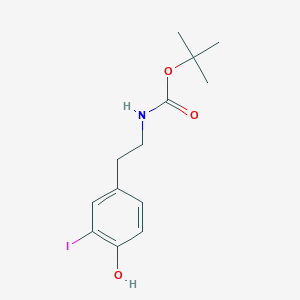
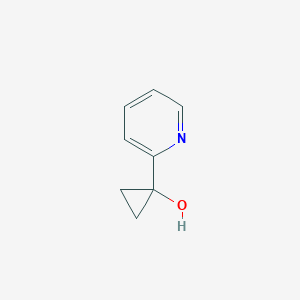
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)


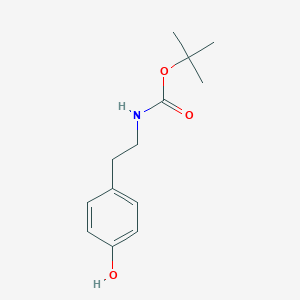
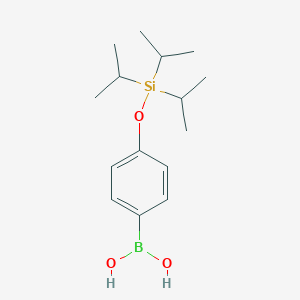
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
